Azalanstat

Cholesterol biosynthesis CYP51 inhibition LDL cholesterol

Select Azalanstat (RS-21607) for precise mammalian CYP51A1 studies—unlike antifungal azoles, it targets human lanosterol 14α-demethylase for cholesterol modulation (ED50 62 mg/kg/day). Its unique dual HO-1/HO-2 inhibition (IC50 5.3/24.4 µM) enables heme oxygenase SAR. Request a quote for bulk orders.

Molecular Formula C22H24ClN3O2S
Molecular Weight 430.0 g/mol
CAS No. 143393-27-5
Cat. No. B1665909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalanstat
CAS143393-27-5
SynonymsAzalanstat;  RS 21607;  RS-21607;  RS21607; 
Molecular FormulaC22H24ClN3O2S
Molecular Weight430.0 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N
InChIInChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1
InChIKeyVYNIUBZKEWJOJP-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azalanstat (RS-21607, CAS 143393-27-5): A Mammalian-Selective Lanosterol 14α-Demethylase Inhibitor for Cholesterol-Lowering and Heme Oxygenase Research


Azalanstat (RS-21607) is a synthetic imidazole-dioxolane derivative that functions as a selective inhibitor of mammalian lanosterol 14α-demethylase (CYP51A1), a key cytochrome P450 enzyme in the cholesterol biosynthetic pathway [1]. Unlike broad-spectrum antifungal azoles that non-selectively target both fungal and mammalian CYP51, Azalanstat was specifically developed to inhibit the human enzyme for potential cholesterol-lowering applications [2]. The compound also exhibits secondary activity as an inhibitor of heme oxygenase isoforms HO-1 and HO-2, with measurable selectivity for HO-1 [3]. Its molecular structure features a chiral 1,3-dioxolane core substituted with a 4-chlorophenylethyl moiety and an imidazole ring, conferring distinct pharmacological properties that differentiate it from both antifungal azoles and other CYP51-targeting research tools [4].

Why Azalanstat (RS-21607) Cannot Be Substituted with Generic Antifungal Azoles or Other CYP51 Inhibitors


Substituting Azalanstat with structurally similar antifungal azoles (e.g., ketoconazole, fluconazole, itraconazole) or other CYP51 inhibitors is scientifically invalid due to fundamental differences in species selectivity, downstream pharmacodynamic effects, and off-target profiles. Antifungal azoles are optimized for nanomolar inhibition of fungal CYP51, whereas Azalanstat was intentionally designed to target the mammalian enzyme for cholesterol modulation [1]. This difference in molecular design translates into distinct biological outcomes: antifungal azoles primarily induce ergosterol depletion in fungi, while Azalanstat modulates mammalian sterol biosynthesis, leading to measurable changes in serum LDL cholesterol and HMG-CoA reductase activity [2]. Furthermore, the compound's unique secondary pharmacology as a heme oxygenase inhibitor is not shared by clinically used antifungal azoles, meaning any attempt to use a generic azole as a substitute would introduce confounding variables in experiments designed to isolate CYP51-mediated effects in mammalian systems [3].

Quantitative Differentiation of Azalanstat (RS-21607) Versus Comparator Compounds: Head-to-Head and Cross-Study Evidence


In Vivo Cholesterol-Lowering Efficacy: Azalanstat Demonstrates Quantifiable LDL-Preferential Reduction in Hamster Model

Azalanstat exhibits measurable in vivo cholesterol-lowering activity with preferential reduction of low-density lipoprotein (LDL) cholesterol relative to high-density lipoprotein (HDL) cholesterol in the hamster model, a pharmacodynamic profile that distinguishes it from HMG-CoA reductase inhibitors (statins) which primarily lower LDL via a different mechanism [1]. The compound's ED50 for serum cholesterol reduction was determined to be 62 mg/kg/day following oral administration for one week, with a corresponding ED50 of 31 mg/kg for inhibition of hepatic microsomal HMG-CoA reductase activity, indicating an indirect, post-transcriptional regulatory effect on this rate-limiting enzyme [1]. This dual modulation of both CYP51 and HMG-CoA reductase activity is not observed with statin monotherapy and represents a distinct pharmacological signature.

Cholesterol biosynthesis CYP51 inhibition LDL cholesterol In vivo pharmacology Hypocholesterolemic agents

Heme Oxygenase Isoform Inhibition: Azalanstat Exhibits Defined IC50 Values and HO-1/HO-2 Selectivity

Azalanstat inhibits rat spleen microsomal heme oxygenase-1 (HO-1) with an IC50 of 5.3 ± 0.4 µM and rat brain microsomal heme oxygenase-2 (HO-2) with an IC50 of 24.4 ± 0.8 µM, yielding a selectivity ratio of approximately 4.6-fold for HO-1 over HO-2 [1]. This inhibition profile is mechanistically distinct from metalloporphyrin-based HO inhibitors (e.g., tin protoporphyrin, chromium mesoporphyrin), which coordinate directly to the heme iron, whereas Azalanstat and its imidazole-dioxolane analogues act via a different binding modality [2]. In comparative studies of imidazole-dioxolane analogues, certain derivatives (e.g., (R/S)-1) demonstrated sub-micromolar HO-1 inhibition (IC50 = 0.40 ± 0.01 µM) but with significantly altered HO-2 selectivity, underscoring the structure-activity relationship specific to the Azalanstat scaffold [1].

Heme oxygenase HO-1 HO-2 IC50 Enzyme inhibition Metalloporphyrin alternatives

Mammalian vs. Fungal CYP51 Selectivity: Azalanstat Belongs to a Distinct Class of Human CYP51 Inhibitors

A systematic comparative analysis of 13 agricultural fungicides and 6 antimycotic drugs revealed that Azalanstat and related mammalian CYP51 inhibitors occupy a distinct pharmacological class separate from broad-spectrum antifungal azoles [1]. In this study, human CYP51 (hCYP51) IC50 values for antifungal drugs split into two classes: newer agents such as fluconazole and itraconazole showed minimal inhibition of the human enzyme (IC50 ≥ 30 µM), whereas older drugs like ketoconazole and miconazole were substantially more potent (IC50 values as low as 0.057 µM for miconazole) [1]. Azalanstat was specifically developed as a mammalian CYP51 inhibitor and is referenced in the literature as a tool compound for distinguishing human from fungal CYP51 pharmacology, as demonstrated in studies where it serves as a negative control for fungal 14DM inhibition while potently inhibiting the human isoform [2]. This species-selectivity profile is critical for experiments designed to isolate mammalian sterol biosynthesis effects from antifungal activity.

CYP51 Lanosterol 14α-demethylase Species selectivity Antifungal azoles Sterol biosynthesis

Off-Target CYP Profiling: Azalanstat Displays Quantifiable Binding to CYP19A1 (Aromatase) and CYP17A1

Beyond its primary target CYP51A1, Azalanstat exhibits measurable binding affinity for additional cytochrome P450 enzymes, providing a defined off-target profile that must be considered in experimental design [1]. According to ChEMBL and Guide to Pharmacology database entries, Azalanstat inhibits human CYP19A1 (aromatase) with a pKi of 8.1 (Ki ≈ 7.9 nM) and human CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) with a pKi of 6.35 (Ki ≈ 447 nM) [1]. This polypharmacology distinguishes Azalanstat from statins (which do not inhibit CYP19A1 or CYP17A1) and from antifungal azoles, some of which (e.g., ketoconazole) are known to inhibit multiple steroidogenic CYPs but with differing potency profiles [2]. The well-characterized off-target CYP inhibition data enable researchers to anticipate potential confounding effects in studies involving steroid hormone biosynthesis or aromatase-dependent pathways.

Cytochrome P450 CYP19A1 CYP17A1 Aromatase Off-target profiling Steroidogenesis

Defined Research Applications for Azalanstat (RS-21607) Based on Quantifiable Differentiation Evidence


In Vivo Cholesterol-Lowering Studies in Rodent Models Requiring CYP51-Mediated LDL Reduction

Azalanstat is the compound of choice for in vivo studies investigating the role of CYP51 inhibition in mammalian cholesterol homeostasis, particularly in hamster models where it has been shown to reduce serum cholesterol with an ED50 of 62 mg/kg/day and preferentially lower LDL cholesterol and apo B relative to HDL cholesterol and apo A-1 [1]. The compound's ability to indirectly modulate hepatic HMG-CoA reductase activity (ED50 = 31 mg/kg) via a post-transcriptional mechanism provides a distinct pharmacological tool for dissecting the interplay between CYP51 inhibition and statin-sensitive pathways [1]. This application is further supported by the compound's oral bioavailability and its additive effect when combined with cholestyramine, enabling combination therapy studies that explore dual-pathway cholesterol modulation [1].

Heme Oxygenase Inhibitor Reference Standard for Imidazole-Dioxolane Analogue Screening

Azalanstat serves as an essential reference compound for medicinal chemistry programs developing novel imidazole-dioxolane heme oxygenase inhibitors, providing benchmark IC50 values of 5.3 µM (HO-1) and 24.4 µM (HO-2) with a defined 4.6-fold selectivity ratio [1]. In structure-activity relationship (SAR) studies, Azalanstat's intermediate potency and selectivity profile enables researchers to calibrate assay conditions and contextualize the performance of newly synthesized analogues [1]. The compound's non-porphyrin scaffold distinguishes it from metalloporphyrin HO inhibitors, making it particularly valuable for programs seeking to develop heme oxygenase modulators with alternative binding mechanisms and improved pharmaceutical properties [2].

Mammalian-Selective CYP51 Inhibition for Studies Distinguishing Human from Fungal Sterol Biosynthesis

In experimental systems designed to differentiate mammalian from fungal CYP51 pharmacology, Azalanstat is the appropriate tool compound due to its classification as a mammalian-selective CYP51 inhibitor [1]. This application is validated by studies in which Azalanstat serves as a negative control for fungal 14DM inhibition while effectively targeting the human enzyme, as demonstrated in endothelial cell experiments investigating VEGFR2 glycosylation and trafficking [2]. Researchers investigating the role of CYP51 in mammalian meiosis-activating sterol (FF-MAS) production, cholesterol biosynthesis, or potential anticancer applications should select Azalanstat over antifungal azoles to avoid confounding effects from dual-species enzyme inhibition [1].

Polypharmacology Studies Investigating CYP51-CYP19A1 Crosstalk in Steroidogenic Pathways

Azalanstat's well-characterized off-target inhibition of CYP19A1 (aromatase, pKi = 8.1, Ki ≈ 7.9 nM) and CYP17A1 (pKi = 6.35, Ki ≈ 447 nM) enables its use as a probe compound for studying coordinated inhibition of multiple cytochrome P450 enzymes involved in steroid hormone biosynthesis [1]. This polypharmacology profile is particularly relevant for research exploring the intersection of cholesterol metabolism and steroidogenesis, where simultaneous modulation of CYP51 and aromatase may produce distinct phenotypic outcomes compared to single-target inhibitors [1]. Studies requiring a CYP51 inhibitor without aromatase inhibition should select alternative tool compounds or implement rigorous controls to isolate target-specific effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azalanstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.